molecular formula C₁₄H₁₉NO₈ B029274 Dopamine glucuronide CAS No. 38632-24-5

Dopamine glucuronide

Cat. No. B029274
CAS RN: 38632-24-5
M. Wt: 329.3 g/mol
InChI Key: CQASRCDNLNMIJY-BYNIDDHOSA-N
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Description

Dopamine glucuronide is a conjugate formed from dopamine, a key neurotransmitter, through the process of glucuronidation. This process attaches glucuronic acid to dopamine, transforming it into a more water-soluble compound. This modification plays a role in the metabolism and excretion of dopamine.

Synthesis Analysis

This compound synthesis involves enzyme-assisted processes. Studies like Uutela et al. (2009) used rat liver microsomes as biocatalysts for producing this compound for reference compounds. This approach is crucial for understanding the metabolic pathways of dopamine in organisms (Uutela et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a glucuronic acid moiety attached to dopamine. This attachment significantly alters the solubility and reactivity of dopamine, as seen in the research on its synthesis and characterization (Uutela et al., 2009).

Chemical Reactions and Properties

This compound, being a more water-soluble form of dopamine, is involved in different chemical reactions compared to dopamine itself. Its formation affects dopamine's interaction with various biological systems, particularly in the brain and the liver, as studied by Wang et al. (1983), who found significant quantities of this compound in rat fluids (Wang et al., 1983).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, are distinct from dopamine due to the presence of the glucuronic acid group. These properties are crucial in determining its role in biological systems and its excretion process.

Chemical Properties Analysis

This compound's chemical properties, like reactivity and stability, are influenced by its structure. Its stability and solubility in aqueous solutions make it a significant form for the transport and excretion of dopamine in biological systems.

References

Scientific Research Applications

  • Dopamine Receptor Stimulation and Drug Administration : Stimulation of the D1 dopamine receptor increases GluR1 surface expression in nucleus accumbens neurons, which may disrupt the regulation of AMPA receptor transmission during chronic drug administration (Chao, Ariano, Peterson, & Wolf, 2002).

  • Metabolic Pathway for Dopamine : Glucuronidation serves as a significant metabolic pathway for endogenous dopamine in rats, particularly from the adrenal glands, but has a negligible role for norepinephrine and epinephrine (Wang, Kuchel, Buu, & Genest, 1983).

  • Impact on Pituitary Function in Infants and Children : Dopamine infusion in critically ill infants and children can suppress pituitary function, potentially affecting growth, metabolism, and immune function (Berghe, Zegher, & Lauwers, 1994).

  • Role in Schizophrenia and Parkinson's Disease : The corticostriatal glutamatergic/aspartergic pathway, which may have deficient activity, contributes to schizophrenia and could benefit from glutamatergic agonists and antagonists in Parkinson's disease treatment (Carlsson & Carlsson, 1990).

  • Discovery and Detection in Brain Samples : The development of LC-ESI-MS/MS methods has enabled the first-time detection of dopamine glucuronide in rat and mouse brain microdialysis samples, shedding light on the main metabolites of dopamine, such as dihydroxyphenylacetic acid and homovanillic acid (Uutela et al., 2009).

  • Analysis of Serotonin and Dopamine Glucuronides : A developed LC-MS/MS method effectively detects serotonin and dopamine glucuronides and their sulfate-conjugates in rat brain microdialysates, highlighting the presence of acidic neurotransmitter metabolites (Uutela et al., 2009).

Mechanism of Action

Biochemical Pathways

Dopamine can be synthesized by cells via three different pathways . The main pathway, carried out in neuronal cells in vivo, starts from the amino acid tyrosine . In the first step, L-3,4-dihydroxyphenylalanine (L-DOPA) is produced by hydroxylation of tyrosine at the ortho-position of the phenol ring . This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), which belongs to the family of biopterin-dependent aromatic amino acid hydroxylases . Dopamine degradation is performed by COMT, MAO, ADH, ALDH, and AR in variable order leading to DOPAC and HVA as the main end products .

Pharmacokinetics

It is known that glucuronidation almost exclusively inactivates and detoxifies molecules by increasing their water solubility, which promotes their removal from the body via the kidneys or gi tract .

Result of Action

Dopamine regulates several functions, such as voluntary movements, spatial memory, motivation, sleep, arousal, feeding, immune function, maternal behaviors, and lactation . Dopamine metabolism is strongly linked to oxidative stress as its degradation generates reactive oxygen species (ros) and dopamine oxidation can lead to endogenous neurotoxins .

Action Environment

The intestinal milieu is astonishingly complex and home to a constantly changing mixture of small and large molecules, along with an abundance of bacteria, viral particles, and eukaryotic cells . In the GI tract, the microbiota express β-glucuronidase enzymes that remove the glucuronic acid as a carbon source, effectively reversing the actions of mammalian inactivation . Thus, the environment plays a crucial role in the action of dopamine glucuronide.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQASRCDNLNMIJY-BYNIDDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959475
Record name 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dopamine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

38632-24-5
Record name Dopamine glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38632-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopamine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopamine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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